molecular formula C18H14Na3O10PS3 B6324721 Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate CAS No. 335421-90-4

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate

Cat. No.: B6324721
CAS No.: 335421-90-4
M. Wt: 586.4 g/mol
InChI Key: FNKGPXOPDRYAAQ-UHFFFAOYSA-K
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Description

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate (CAS: 335421-90-4, MFCD00145472) is a water-soluble organometallic ligand with the molecular formula C₁₈H₁₂Na₃O₉PS₃·xH₂O (anhydrous molecular weight: 568.41 g/mol) . It is commonly abbreviated as TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt) and is structurally characterized by a central phosphorus atom bonded to three benzene rings, each substituted with a sulfonate group (-SO₃⁻) at the meta position. The hydrate form enhances solubility in aqueous systems, making it pivotal in homogeneous catalysis .

Key applications include:

  • Hydroformylation: Facilitating aqueous-phase catalytic cycles, particularly in propene hydroformylation to produce aldehydes .
  • Lewis Base Activity: Stronger Lewis basicity compared to non-sulfonated analogs like triphenylphosphine (PPh₃), enhancing electron donation to metal centers .

Properties

IUPAC Name

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGPXOPDRYAAQ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Na3O10PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Triphenylphosphine reacts with oleum under rigorously controlled conditions:

  • Protonation : The phosphine’s lone pair protonates immediately in oleum, forming a phosphonium intermediate that directs sulfonation to the meta position.

  • Sulfonation : Three equivalents of sulfur trioxide substitute hydrogen atoms at the meta positions of each phenyl ring, yielding tris(3-sulfophenyl)phosphine.

  • Neutralization : The sulfonic acid groups are neutralized with sodium hydroxide to form the trisodium salt, which is isolated as a hydrate.

Table 1: Standard Reaction Parameters

ParameterValue/RangeRole in Synthesis
Oleum SO₃ Concentration20–30% (w/w)Electrophile source
Reaction Temperature80–120°CControls sulfonation rate
Reaction Time6–12 hoursEnsures complete substitution
Molar Ratio (PPh₃:SO₃)1:3–1:3.5Minimizes by-products

The product’s purity depends on minimizing oxidation to phosphine oxides and incomplete sulfonation.

Optimization Strategies for By-Product Suppression

Role of Orthoboric Acid

Adding orthoboric acid (B(OH)₃) to the reaction mixture suppresses phosphine oxide formation by scavenging residual water, which otherwise oxidizes triphenylphosphine. This method reduces oxide content to <5% and enables selective synthesis of mono-, di-, or trisulfonated products by adjusting SO₃ concentration.

Table 2: Effect of B(OH)₃ on Reaction Outcomes

AdditiveSO₃ ConcentrationBy-ProductsTPPTS Yield
None25%15–20% oxides65–70%
B(OH)₃25%<5% oxides85–90%

Agitation and Temperature Control

High-speed agitation ensures homogeneous mixing of oleum and triphenylphosphine, preventing localized overheating that promotes oxidation. Maintaining temperatures below 120°C further reduces decomposition.

Purification and Isolation Techniques

Solubility-Based Fractionation

Crude product contains monosulfonated (TPPMS), disulfonated (TPPDS), and oxidized by-products. These are removed via sequential solubility steps:

  • Water Extraction : TPPTS’s high water solubility (1,100 g/L) separates it from less-soluble TPPMS and TPPDS.

  • Methanol Precipitation : Adding methanol to the aqueous solution precipitates TPPTS as a hydrate, while phosphine oxides remain dissolved.

Table 3: Solubility Data for Key Components

CompoundSolubility in H₂O (g/L)Solubility in MeOH/H₂O (1:1)
TPPTS1,10050
TPPTS Oxide1,200300
TPPDS600Insoluble

Analytical Validation of Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR : Pure TPPTS exhibits a singlet at δ = −4.8 ppm, while phosphine oxide appears at δ = 34.2 ppm.

  • ¹H NMR : Aromatic protons resonate as two multiplets (δ = 7.54–7.86 ppm), with oxide signals upfield at δ = 7.78–8.14 ppm.

Elemental Analysis

Acceptable tolerances for sodium (14.7–15.3%) and sulfur (16.2–16.8%) confirm stoichiometric sulfonation.

Industrial-Scale Production Considerations

Large batches require:

  • Corrosion-Resistant Reactors : Glass-lined or Hastelloy vessels withstand oleum’s acidity.

  • Waste Management : Spent oleum is neutralized with limestone to generate gypsum for disposal.

Table 4: Scalability Challenges and Solutions

ChallengeMitigation Strategy
Exothermic reactionGradual SO₃ addition
By-product accumulationContinuous extraction
Oxide formationB(OH)₃ additive

Emerging Synthetic Approaches

Recent studies explore:

  • Microwave-Assisted Sulfonation : Reduces reaction time to 2–3 hours with comparable yields.

  • Ionic Liquid Solvents : Enhance reaction rates and selectivity via preferential solvation.

Critical Evaluation of Methodologies

While oleum sulfonation remains dominant, alternative methods face limitations:

  • Direct Sulfur Trioxide Gas : Difficult to control, leading to over-sulfonation.

  • Chlorosulfonic Acid : Generates HCl gas, requiring specialized handling .

Chemical Reactions Analysis

Types of Reactions

TPPTS participates in diverse reaction types due to its strong Lewis basicity and ability to form stable complexes with transition metals .

Reaction Type Description Example
Hydroformylation Catalyzes the addition of syngas (CO/H₂) to alkenes to form aldehydes.Propene → Butyraldehyde (industrial scale)
Oxidation Undergoes oxidation at the phosphorus center.TPPTS → TPPTS-oxide (using H₂O₂ or O₂)
Substitution Acts as a ligand in metal-catalyzed substitution reactions.Rhodium-catalyzed C–C coupling
Hydrogenation Facilitates hydrogen transfer in asymmetric reductions.Ketone → Alcohol (with Ru complexes)

Reagents and Conditions

Reactions involving TPPTS require specific conditions to optimize yields and selectivity:

Key Reagents

  • Transition Metals : Rhodium (Rh), Ruthenium (Ru), Palladium (Pd) .

  • Oxidants : Hydrogen peroxide (H₂O₂), molecular oxygen (O₂) .

  • Solvents : Water, water/organic biphasic systems (e.g., water/toluene) .

Reaction Conditions

Parameter Typical Range Impact on Reaction
Temperature60–120°CHigher temperatures accelerate reaction rates .
Pressure (CO/H₂)10–50 barElevated pressure enhances syngas solubility .
pH6–8Neutral pH maintains ligand and metal stability .

Industrial Catalysis

TPPTS-rhodium complexes are central to the hydroformylation of propene , producing butyraldehyde (a precursor for plastics and solvents) with >95% selectivity . The biphasic system allows easy catalyst recovery, reducing costs and waste .

Synthetic Chemistry

  • Suzuki-Miyaura Coupling : TPPTS-Pd complexes enable C–C bond formation in water, yielding biaryl compounds .

  • Asymmetric Hydrogenation : Ru-TPPTS catalysts reduce ketones to chiral alcohols (e.g., pharmaceutical intermediates) .

Oxidation Products

TPPTS oxidizes to its phosphine oxide derivative (TPPTS-O) under oxidative conditions, which remains water-soluble but loses catalytic activity .

Stability and Environmental Factors

  • Thermal Stability : Decomposes above 300°C .

  • Hydrolytic Stability : Stable in aqueous solutions at pH 6–8 but degrades under strongly acidic/basic conditions .

  • Reusability : Retains >90% activity after 5 cycles in biphasic hydroformylation .

Comparative Performance in Catalytic Systems

Catalyst System Reaction Turnover Frequency (h⁻¹) Selectivity
Rh-TPPTS (aqueous)Propene hydroformylation50098%
Pd-TPPTS (water/toluene)Suzuki-Miyaura coupling20085%
Ru-TPPTS (H₂O/ethanol)Ketone hydrogenation15092% (ee)

Data derived from industrial and academic studies .

Mechanistic Insights

  • Hydroformylation Mechanism :

    • Rh-TPPTS coordinates with propene and syngas.

    • CO insertion forms an acyl intermediate.

    • H₂ addition yields butyraldehyde .

  • Oxidation Pathway :

    • TPPTS reacts with H₂O₂ via a radical mechanism, forming TPPTS-O .

Scientific Research Applications

Chemistry

TPPTS is extensively used as a ligand in the preparation of water-soluble organometallic catalysts. Its ability to stabilize metal nanoparticles, such as palladium (Pd) and rhodium (Rh), makes it invaluable in various catalytic processes:

  • Hydroformylation : TPPTS facilitates the hydroformylation of olefins, which is crucial for producing aldehydes from alkenes. Studies indicate that TPPTS-stabilized Rh complexes show enhanced catalytic activity compared to traditional catalysts .
  • Suzuki-Miyaura Coupling : TPPTS-stabilized palladium nanoparticles have been successfully applied in the Suzuki-Miyaura coupling reaction under mild conditions, demonstrating effective catalysis in aqueous media .
Reaction TypeCatalyst TypeConditionsReference
HydroformylationRh-TPPTS complexAqueous phase
Suzuki-Miyaura CouplingPdNPs stabilized by TPPTSRoom temperature

Biology

In biological research, TPPTS is utilized for enzyme catalysis and protein modification due to its water solubility:

  • Enzyme Catalysis : The compound can enhance enzymatic reactions by acting as a co-catalyst or stabilizing enzyme-substrate complexes.
  • Cellular Interactions : TPPTS influences cellular processes by interacting with cell signaling pathways and gene expression, impacting metabolic pathways essential for cell function.

Medical Applications

While primarily used for research purposes, TPPTS shows potential in medical applications:

  • Drug Delivery Systems : Its ability to form stable complexes with metal ions positions TPPTS as a candidate for developing innovative drug delivery systems that can target specific tissues or cells effectively.

Industrial Applications

TPPTS finds utility in various industrial processes:

  • Fine Chemicals Production : The compound is employed in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
  • Environmental Chemistry : TPPTS has been explored for its potential in environmental applications, such as catalyzing reactions that lead to the degradation of pollutants in aqueous solutions .

Case Study 1: Hydroformylation Reactions

A study demonstrated that using TPPTS as a ligand for rhodium catalysts significantly increased the yield of hydroformylation reactions compared to traditional phosphine ligands. The enhanced solubility allowed for easier product recovery and reduced environmental impact due to less organic solvent usage.

Case Study 2: Palladium Nanoparticle Stabilization

Research showed that TPPTS effectively stabilized palladium nanoparticles for use in catalytic reactions like the Suzuki-Miyaura coupling. The stability provided by TPPTS allowed for higher turnover numbers and improved reaction yields in aqueous environments .

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand. It forms stable complexes with transition metals, enhancing their catalytic activity. The molecular targets include various metal ions, and the pathways involved are related to the catalytic cycles of the metal complexes .

Comparison with Similar Compounds

Comparison with Similar Sulfonated Phosphine Compounds

Structural and Functional Comparisons

The table below compares Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate with structurally related sulfonated phosphines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Solubility in Water
This compound C₁₈H₁₂Na₃O₉PS₃·xH₂O 568.41 (anhydrous) -SO₃⁻ on benzene rings Hydroformylation, aqueous catalysis High
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate (TXPTS) C₂₄H₂₈Na₃O₉PS₃·xH₂O 610.62 (anhydrous) -SO₃⁻ and -CH₃ on benzene Catalysis in sterically demanding reactions Moderate
Triphenylphosphine (PPh₃) C₁₈H₁₅P 262.29 None (non-sulfonated) Organic-phase catalysis Insoluble

Key Observations :

  • Steric and Electronic Effects : The addition of methyl groups in TXPTS increases steric hindrance, reducing accessibility to metal centers but enhancing selectivity in bulky substrate reactions .
  • Solubility : this compound exhibits superior water solubility compared to TXPTS and PPh₃, enabling its use in green chemistry applications .
Catalytic Performance
  • Hydroformylation Efficiency: this compound achieves >90% conversion in propene hydroformylation under mild conditions (80°C, 20 bar CO/H₂), outperforming non-sulfonated PPh₃, which requires organic solvents .
  • Metal Complex Stability : The sulfonate groups stabilize rhodium (Rh) and ruthenium (Ru) complexes in aqueous media, reducing metal leaching compared to TXPTS .

Research Findings and Industrial Relevance

  • Green Chemistry : The compound’s aqueous solubility supports environmentally benign processes, reducing reliance on volatile organic compounds (VOCs) .
  • Limitations: TXPTS’s methyl groups improve thermal stability (up to 150°C) but reduce catalytic turnover rates by 20–30% compared to the parent compound .

Biological Activity

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate, also known as Tris(3-sulfonatophenyl)phosphine hydrate, is a water-soluble phosphine compound that plays a significant role in various biochemical processes. This article explores its biological activity, mechanisms of action, and implications in cellular functions based on diverse research findings.

Target of Action
The compound acts primarily as a Lewis base, exhibiting stronger properties than triphenylphosphine. Its ability to form stable complexes with transition metals enhances its catalytic activity in biochemical reactions.

Biochemical Pathways
this compound is involved in several catalytic reactions, especially in the hydroformylation of propene. It serves as a ligand in the formation of organometallic catalysts that are crucial for industrial applications .

Cellular Effects

Impact on Cellular Processes
This compound influences various cellular processes by interacting with cell signaling pathways and gene expression. Its interaction with transition metals allows it to participate in catalytic reactions that can modify essential biomolecules, thereby affecting cellular metabolism.

Molecular Mechanism
At the molecular level, the compound binds to biomolecules and activates enzymes. The strong Lewis base properties enable it to facilitate enzyme activation or inhibition depending on the biochemical context. This interaction is critical for modulating gene expression linked to metabolic pathways.

Pharmacokinetics and Dosage Effects

Solubility and Transport
this compound is highly soluble in water, which aids its distribution within biological systems. Its transport occurs through interactions with specific transporters and binding proteins, influencing its localization within cells.

Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage. Lower doses can enhance catalytic reactions without significant adverse effects, while higher doses may lead to toxicity or other negative reactions. The impact on cellular metabolism and gene expression is often dose-dependent.

Table 1: Summary of Biological Activities

Study FocusFindings
Catalytic ReactionsFacilitates hydroformylation of propene; enhances organometallic catalysts .
Gene ExpressionAlters cellular metabolism by modifying key biomolecules.
Enzyme ActivationBinds with enzymes to modulate their activity based on concentration.

Research Insights

  • Stability and Environmental Influence: The stability of this compound can be affected by environmental factors such as humidity due to its hygroscopic nature. This property may influence its reactivity and efficacy in biological systems over time.
  • Subcellular Localization: The compound localizes within specific cellular compartments like mitochondria or endoplasmic reticulum, where it exerts catalytic activity essential for various biochemical reactions.

Q & A

Basic: What are the established methods for synthesizing and purifying Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate, and how can purity be optimized for experimental reproducibility?

Answer:
Synthesis typically involves sulfonation of triphenylphosphine followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation: Reaction of triphenylphosphine with concentrated sulfuric acid under controlled temperature (80–100°C) to introduce sulfonate groups .
  • Neutralization: Addition of sodium hydroxide to achieve pH 7–8, precipitating the trisodium salt.
  • Purification: Recrystallization from aqueous ethanol or size-exclusion chromatography to remove unreacted precursors. Purity (>95%) is confirmed via HPLC (using phosphate buffer, pH 3.0, as per USP protocols) and elemental analysis (Na, S, P content) .

Basic: Which analytical techniques are most reliable for characterizing the hydrate structure and sulfonate coordination in this compound?

Answer:

  • Hydrate Analysis: Thermogravimetric analysis (TGA) determines hydration states by measuring mass loss at 100–150°C . X-ray diffraction (XRD) identifies crystalline hydrate phases .
  • Coordination Environment:
    • FT-IR: Peaks at 1040 cm⁻¹ (symmetric S=O stretch) and 1170 cm⁻¹ (asymmetric S=O stretch) confirm sulfonate group coordination .
    • ³¹P NMR: A singlet near δ -5 ppm indicates a symmetrical phosphine center .
    • XPS: Binding energies of 132.5 eV (P 2p) and 168.5 eV (S 2p) validate oxidation states .

Advanced: How does hydrate morphology (e.g., patchy vs. homogeneous distribution) influence the compound’s electrochemical properties in energy storage applications?

Answer:
Hydrate distribution impacts ionic conductivity and stability:

  • Patchy Hydrates (localized high-saturation zones): Enhance ionic pathways but reduce mechanical stability due to heterogeneous stress distribution. Observed in NMR imaging of similar sulfonated polymers .
  • Homogeneous Hydrates : Provide uniform conductivity but lower peak performance. Electrochemical impedance spectroscopy (EIS) shows a 20% decrease in membrane resistance for homogeneous vs. patchy systems .
    Methodological Note: Control hydrate morphology via solvent evaporation rates or templating agents (e.g., mesoporous silica) .

Advanced: How can researchers resolve contradictions in reported hydration states (e.g., tetrahydrate vs. variable hydration) under ambient conditions?

Answer:
Discrepancies arise from humidity sensitivity and characterization methods:

  • Controlled Studies: Use dynamic vapor sorption (DVS) to map hydration isotherms at 25°C and 30–90% relative humidity .
  • Crystallography: Single-crystal XRD distinguishes stoichiometric hydrates from adsorbed water. For example, reports tetrahydrate structures, while variable hydration in highlights non-stoichiometric behavior in phosphate analogs .
  • Mitigation: Store samples in desiccators with saturated salt solutions (e.g., Mg(NO₃)₂ for 50% RH) .

Advanced: What role does this compound play in stabilizing ion-exchange membranes for redox flow batteries, and how does its performance compare to Nafion®?

Answer:
As a sulfonated phosphine , it enhances proton conductivity and reduces vanadium ion crossover in membranes:

  • Mechanism: Sulfonate groups facilitate H⁺ transport, while the phosphine center chelates vanadium ions, reducing permeability by 40% vs. Nafion® .
  • Performance Metrics:
    • Conductivity: 0.08 S/cm (vs. Nafion®’s 0.1 S/cm) at 25°C.
    • Crossover Rate: 1.2 × 10⁻⁷ cm²/min (50% lower than Nafion®) .
      Experimental Design: Optimize sulfonation degree (70–80%) via titration with NaOH .

Advanced: What experimental factors lead to inconsistent hydrate formation kinetics in aqueous systems, and how can these be controlled?

Answer:
Key variables include ionic strength, anions, and nucleation sites:

  • Anion Effects: Halides (e.g., Cl⁻, I⁻) at 50–250 mM accelerate nucleation by disrupting hydrogen bonding (observed in CO₂ hydrate studies). Sodium iodide reduces induction time by 60% .
  • Nucleation Control: Seed with micron-sized hydrate crystals or use ultrasonication to initiate uniform growth .
  • Data Conflict Resolution: Standardize salt concentrations and pre-equilibrate solutions at target temperatures (±0.1°C) .

Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with metal ions in catalytic applications?

Answer:

  • DFT: Models ligand-metal binding energies (e.g., Pd²⁺ affinity: -235 kJ/mol) and predicts optimal coordination geometries .
  • MD Simulations: Reveal hydration shell dynamics around sulfonate groups, critical for catalyst stability in aqueous media. Simulations align with EXAFS data showing Pd-P distances of 2.3 Å .
    Validation: Cross-reference with ICP-MS (metal leaching rates) and kinetic studies (turnover frequency) .

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